3-Acetyl-1,2,3-benzotriazin-4(3H)-one
Description
Properties
CAS No. |
73945-40-1 |
|---|---|
Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-acetyl-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C9H7N3O2/c1-6(13)12-9(14)7-4-2-3-5-8(7)10-11-12/h2-5H,1H3 |
InChI Key |
YYAMTURBQJYTCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1,2,3-benzotriazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-acetyl-1,2,3-benzotriazine with a suitable reagent to form the desired product. The reaction conditions may include the use of solvents like ethanol or acetic acid, and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The acetyl group or other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzotriazines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-1,2,3-benzotriazin-4(3H
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Influence: Electron-withdrawing groups (e.g., -Acetyl, -Cl) increase electrophilicity at the triazinone ring, enhancing reactivity in nucleophilic substitutions. For example, 6-chloro derivatives undergo nitration and reduction . Electron-donating groups (e.g., -Benzyl) may stabilize intermediates during cyclization or thermal decomposition .
Q & A
Q. What are the common synthetic routes for preparing 3-Acetyl-1,2,3-benzotriazin-4(3H)-one, and how do reaction conditions influence yield and purity?
The synthesis of benzotriazinone derivatives typically involves cyclization via diazotization of anthranilamides (Method A), alkylation of halogenated derivatives (Method B), or amine-isatoic anhydride reactions (Method C). Method A is preferred for higher yields (up to 62% for derivatives) due to its generality, while Method B suffers from lower efficiency due to competing side reactions . Key factors include:
- Temperature control : Excessive heat during diazotization (Method A) can decompose intermediates.
- Solvent selection : Polar aprotic solvents like DMF improve reagent solubility in coupling reactions .
- Catalyst optimization : For alkylation (Method B), catalysts like Pd(PPh₃)₄ enhance regioselectivity .
Q. How is this compound utilized in peptide synthesis, and what advantages does it offer?
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) and its acetylated derivative are critical as coupling reagents. They suppress racemization and improve yields in solid-phase peptide synthesis (SPPS) by activating carboxyl groups via stable active esters . For example:
- DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) : Synthesized from HOOBt and diethyl chloridophosphate, DEPBT achieves >90% yield in peptide bond formation under mild conditions (room temperature, DMF) .
- Comparative efficiency : DEPBT outperforms carbodiimide-based reagents (e.g., EDC) in sterically hindered peptide couplings .
Q. What stability challenges arise when handling benzotriazinone derivatives, and how can they be mitigated?
Benzotriazinones are sensitive to hydrolysis and reduction due to the labile -N=N=N- triazine ring. Key considerations:
- Hydrolysis : The ring acts as a "masked" diazonium compound, decomposing in acidic or aqueous conditions to form azo dyes or indazoles .
- Reductive cleavage : Use mild reducing agents (e.g., NaHSO₃) to avoid over-reduction to indazoles .
- Storage : Anhydrous environments (e.g., desiccators with P₂O₅) and low temperatures (4°C) prolong shelf life .
Advanced Research Questions
Q. What mechanistic insights explain the high efficiency of DEPBT in peptide coupling reactions?
DEPBT operates via a dual activation mechanism:
Phosphoryloxy group activation : The diethoxyphosphate moiety facilitates carboxylate activation, forming a reactive mixed anhydride intermediate.
Triazine ring stabilization : The benzotriazinone core stabilizes the transition state, minimizing epimerization .
Experimental validation :
Q. How can researchers resolve contradictory data on the reactivity of benzotriazinone derivatives under reducing conditions?
Conflicting reports on reduction products (e.g., indazoles vs. amines) arise from varying reaction conditions. A systematic approach includes:
- Condition screening : Test a matrix of reducing agents (e.g., Zn/HCl, NaBH₄), solvents (EtOH, THF), and temperatures.
- Mechanistic probes : Use deuterated solvents (e.g., D₂O) to identify protonation sites via NMR .
- Computational modeling : DFT calculations predict favored pathways (e.g., ring-opening vs. hydrogenation) .
Q. What strategies are effective for designing benzotriazinone derivatives as enzyme inhibitors (e.g., leukotriene A4 hydrolase)?
Rational design involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
